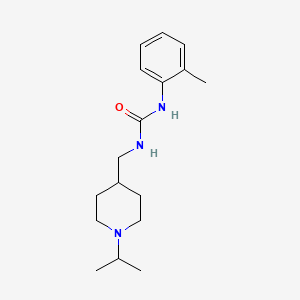
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has been of great interest to the scientific community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its mechanism of action and biochemical effects, as well as its advantages and limitations for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has shown interest in the synthesis and structural analysis of urea derivatives, which includes compounds similar to "1-((1-Isopropylpiperidin-4-yl)methyl)-3-(o-tolyl)urea". These studies often aim to understand the fundamental aspects of chemical reactions, molecular structures, and the potential for creating new materials or drugs. For instance, the development of methods for synthesizing urea derivatives with high yields highlights the importance of these compounds in various chemical syntheses and potential applications in medicinal chemistry and material science (Zhang et al., 2019).
Molecular Interactions and Complexation
Another area of research focuses on the interaction mechanisms of urea derivatives with other molecules. Studies on the conformational behavior of pyrid-2-yl ureas and their ability to bind to other molecules, such as cytosine, demonstrate the potential of urea derivatives in forming molecular complexes. This can have implications for drug design, where specific molecular interactions are crucial for therapeutic efficacy (Chien et al., 2004).
Material Science and Engineering
Urea derivatives are also explored for their applications in material science, such as in the synthesis of polymers and copolymers. The unique properties of these compounds, such as their ability to form specific interactions and complexes, make them valuable for creating materials with tailored properties. Research into the use of isopropyl alcohol as a solvent for preparing silicone-urea copolymers with high urea contents illustrates the potential of urea derivatives in developing new materials with desirable mechanical and thermal characteristics (Yilgor et al., 2003).
Enzyme Inhibition and Biological Applications
Furthermore, urea derivatives have been studied for their biological activities, such as enzyme inhibition. For example, the development of methods to determine isoproturon in environmental samples using an indirect competitive ELISA highlights the relevance of urea derivatives in environmental monitoring and agricultural science. This research underscores the versatility of urea derivatives in various scientific domains, including their potential roles in biological systems (Fang-shi, 2007).
Propiedades
IUPAC Name |
1-(2-methylphenyl)-3-[(1-propan-2-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-13(2)20-10-8-15(9-11-20)12-18-17(21)19-16-7-5-4-6-14(16)3/h4-7,13,15H,8-12H2,1-3H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEDCQLJKDQBPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(cyanomethyl)-2-[2-oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]-N-phenylacetamide](/img/structure/B2367338.png)
![3-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2367339.png)
![(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone](/img/structure/B2367341.png)
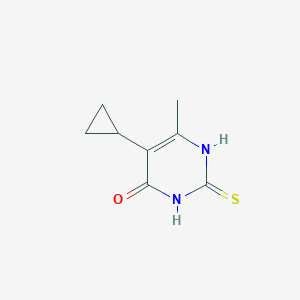


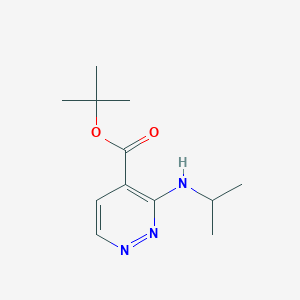
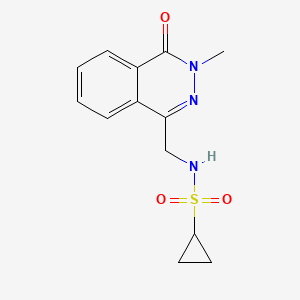
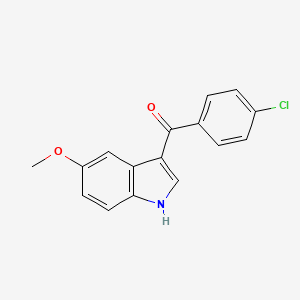
![7-Methoxy-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2367353.png)
![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)
![2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2367355.png)
![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)